N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide
Description
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is a structurally complex organic compound featuring a 1,3-oxazinan ring core substituted with a 4-fluoro-2-methylbenzenesulfonyl group and a 3-methoxyphenylmethyl ethanediamide moiety. Its unique architecture confers distinct chemical reactivity, stability, and biological activity, making it a subject of interest in medicinal chemistry and drug development . Key structural attributes include:
- Fluorinated aromatic sulfonyl group: Enhances metabolic stability and binding affinity to biological targets.
- Oxazinan ring: Provides conformational rigidity and influences pharmacokinetic properties.
- Methoxyphenyl ethanediamide: Contributes to hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(3-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O6S/c1-15-11-17(23)7-8-19(15)33(29,30)26-9-4-10-32-20(26)14-25-22(28)21(27)24-13-16-5-3-6-18(12-16)31-2/h3,5-8,11-12,20H,4,9-10,13-14H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKLAOAFSUFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[(3-methoxyphenyl)methyl]ethanediamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the compound's synthesis, biological mechanisms, and its activity against various cancer cell lines.
Synthesis
The synthesis of this compound involves multiple steps, typically starting with the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with an oxazinan derivative. This is followed by a reaction with N-methylethanediamide to yield the final product. Optimization of reaction conditions is crucial for maximizing yield and purity, often employing automated synthesis techniques for efficiency .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorinated benzenesulfonyl group enhances binding affinity, while the oxazinan ring modulates conformation and reactivity .
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The following table summarizes the IC50 values for different cell lines:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| A2780 (Ovarian carcinoma) | 12.8 | Induces apoptosis |
| MCF-7 (Breast cancer) | 10.5 | Causes G2/M phase arrest |
| HeLa (Cervical cancer) | 15.0 | Moderate cytotoxicity |
| HCT-116 (Colon cancer) | 8.0 | Most sensitive to treatment |
The compound has shown to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, which is crucial for cancer cell division .
Case Studies
- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic activity of this compound against four human cancer cell lines using MTT assays. The results indicated that compounds with similar structural features exhibited significant antiproliferative activity, particularly against resistant cancer cells .
- Molecular Docking Studies : Molecular docking analyses were conducted to investigate the interaction between this compound and tubulin's colchicine-binding site, revealing potential binding modes that could explain its inhibitory effects on tubulin polymerization .
Comparison with Similar Compounds
Structural Comparisons
The compound is compared to structurally related sulfonyl-oxazinan derivatives and ethanediamides (Table 1).
Table 1: Structural and Functional Comparisons
| Compound Name | Structural Features | Key Differences | Biological Activity/Applications |
|---|---|---|---|
| Target Compound | 4-fluoro-2-methylbenzenesulfonyl, oxazinan, 3-methoxyphenylmethyl ethanediamide | Reference compound for comparison | Antimicrobial, anticancer potential |
| N-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide | 4-fluoro-3-methylbenzenesulfonyl, 4-fluorophenylethyl | Positional isomerism (2-methyl vs. 3-methyl on benzene) | Enhanced metabolic stability; studied in enzyme inhibition |
| N'-benzyl-N-{[3-(4-fluoro-2-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide | Benzyl group replaces methoxyphenyl | Lack of methoxy group reduces polarity | Lower solubility; moderate anti-inflammatory activity |
| N'-{[3-(4-chlorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide | Chlorobenzenesulfonyl, 2-methoxyethyl | Halogen substitution (Cl vs. F) | Broader antimicrobial spectrum due to chlorine’s electronegativity |
| N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide | 2,5-Difluorobenzenesulfonyl, 2-methoxyphenethyl | Additional fluorine atom increases lipophilicity | Improved blood-brain barrier penetration |
Unique Advantages and Limitations
- Advantages of Target Compound :
- Balanced lipophilicity (logP ~2.1) ensures favorable absorption and distribution .
- Dual functionality (sulfonyl and methoxyphenyl) enables multitarget engagement .
- Limitations: Limited solubility in aqueous media (0.12 mg/mL at pH 7.4) necessitates formulation optimization. Synthetic complexity increases production costs compared to simpler analogues like N-benzyl-3-fluorobenzamide .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
